2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide
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Overview
Description
2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound with the molecular formula C16H19NO4. This compound is characterized by the presence of methoxy groups attached to the benzene ring and an amide functional group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and compounds with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with molecular targets and pathways. For instance, as a skin-depigmenting agent, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide: Similar structure but lacks the additional methoxy groups on the benzene ring.
2,6-Dimethoxybenzoic acid: Contains the same methoxy groups but has a carboxylic acid functional group instead of an amide.
4-Methoxy-N-(4-methoxyphenyl)benzamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO4/c1-20-13-9-7-12(8-10-13)11-18-17(19)16-14(21-2)5-4-6-15(16)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
FIXMANJLVPHYTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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